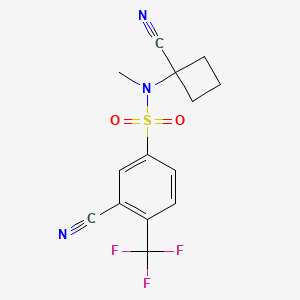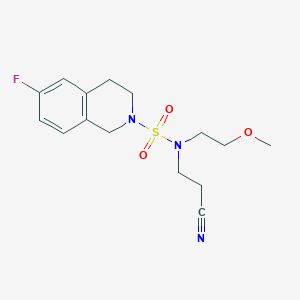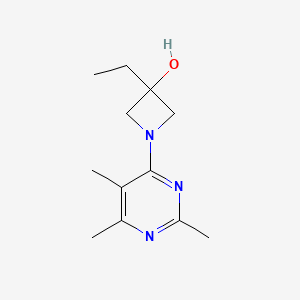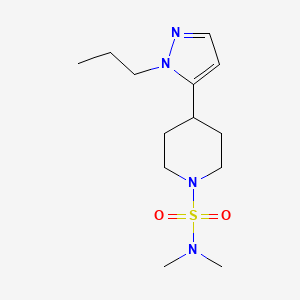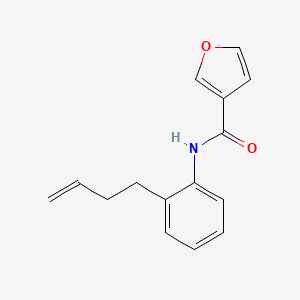![molecular formula C15H22N2O3S2 B6626400 N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein-protein interactions between the transcription factor STAT3 and its upstream activators.
Wirkmechanismus
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by inhibiting the protein-protein interactions between the transcription factor STAT3 and its upstream activators, such as JAK and Src kinases. By blocking these interactions, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide prevents the activation of STAT3 and downstream signaling pathways that promote cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of Th17 cell differentiation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for STAT3 inhibition. However, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide for clinical applications, and the identification of new therapeutic targets for N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, as well as its efficacy in animal models and clinical trials.
Synthesemethoden
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of thiomorpholine with 2-(2-bromoethyl)phenylsulfonyl chloride, followed by the addition of 4-aminobutyric acid and coupling with N,N'-dicyclohexylcarbodiimide. The final product is purified through column chromatography to obtain pure N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of STAT3, which is a critical transcription factor involved in cancer cell survival and proliferation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have potential applications in the treatment of autoimmune disorders by inhibiting the differentiation of Th17 cells, which are involved in autoimmune responses.
Eigenschaften
IUPAC Name |
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(17-8-10-21-11-9-17)16-7-13-22(19,20)12-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSQGXOPCFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

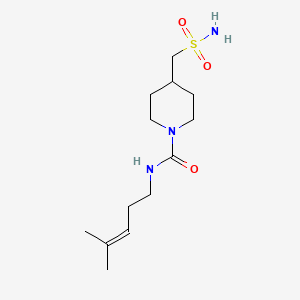
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
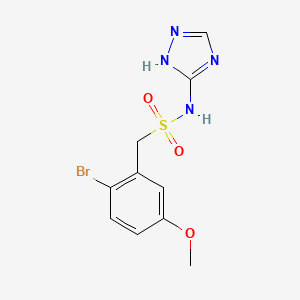
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
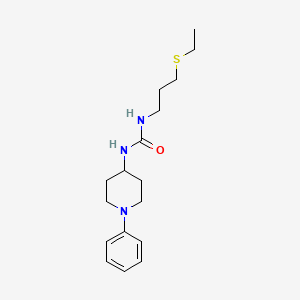
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
